Tetraisopropylsilane
Description
Historical Context and Evolution of Research on Tetraisopropylsilane
The journey of organosilicon compounds began in the mid-19th century with the synthesis of the first esters of silicic acid from silicon tetrachloride and alcohol. archive.org However, the specific synthesis and detailed characterization of highly branched and sterically crowded silanes like this compound came much later. Initial methods for preparing such compounds often involved Grignard reagents, a cornerstone of organometallic chemistry. gelest.com Over the years, research has focused on refining these synthetic routes to improve yields and experimental conditions. researchgate.net The evolution of analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has been instrumental in elucidating the precise molecular structure and understanding the impact of its steric bulk. acs.orgresearchgate.net
Significance of Sterically Hindered Silanes in Contemporary Chemistry
Sterically hindered silanes, with this compound being a prime example, play a crucial role in modern chemistry. acs.org Their bulky nature imparts unique reactivity and selectivity in various chemical transformations. pageplace.de One of the most significant applications is in catalysis, where they can act as hydride sources or be involved in transmetalation processes. acs.org The steric bulk around the silicon atom influences the stability of reaction intermediates and transition states, often leading to highly selective outcomes. acs.org Furthermore, these bulky silanes are employed as protecting groups for sensitive functional groups, shielding them from unwanted reactions during complex multi-step syntheses. gelest.com In materials science, the incorporation of sterically hindered silane (B1218182) units into polymers can significantly alter the physical and chemical properties of the resulting materials, leading to enhanced thermal stability and specific mechanical characteristics. pageplace.demdpi.com The study of these molecules continues to be an active area of research, with ongoing efforts to develop new applications and a deeper understanding of their fundamental chemical behavior. acs.org
Synthesis and Physical Properties
The preparation and characterization of this compound are fundamental to its application in various chemical disciplines. Understanding its synthetic pathways and distinct physical and spectroscopic properties is crucial for its effective utilization.
Synthetic Methodologies
The synthesis of this compound has been approached through several methods, with improvements made over time to enhance efficiency. A common and historically significant route involves the use of Grignard reagents. gelest.com For instance, the reaction of silicon tetrachloride with isopropylmagnesium bromide can yield this compound. The process generally requires careful control of reaction conditions to favor the fully substituted product. gelest.com
Another notable synthetic approach involves the use of 2-lithiopropene, which can be generated from 1-methacrylic acid through a series of steps. researchgate.net This method has been refined to improve the yields of the key lithium reagent, subsequently leading to a more efficient synthesis of this compound. researchgate.net
Physical and Spectroscopic Data
This compound is a colorless liquid at room temperature with distinct physical properties attributable to its bulky isopropyl groups. nih.gov These properties are summarized in the interactive data table below.
| Property | Value |
| Molecular Formula | C12H28Si |
| Molecular Weight | 200.44 g/mol nih.gov |
| Boiling Point | 185 °C chemdad.com |
| Density | 0.88 g/mL chemdad.com |
| Refractive Index | 1.3895 chemdad.com |
The spectroscopic signature of this compound is key to its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is characterized by signals corresponding to the methine and methyl protons of the isopropyl groups. The ¹³C NMR spectrum shows distinct resonances for the methine and methyl carbons. The ²⁹Si NMR spectrum provides a characteristic chemical shift for the central silicon atom, which is influenced by the surrounding isopropyl substituents.
Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups.
Mass Spectrometry (MS) : Mass spectral analysis reveals the molecular ion peak and a fragmentation pattern that is consistent with the loss of isopropyl groups.
Chemical Reactivity and Applications
The chemical behavior of this compound is largely dictated by the significant steric hindrance provided by the four isopropyl groups. This steric bulk influences its reactivity and makes it a valuable reagent in several areas of chemistry.
Applications in Organic Synthesis
In the realm of organic synthesis, this compound and related bulky silanes have found important applications.
Reducing Agents : While not as common as other hydrosilanes, sterically hindered silanes can participate in reduction reactions, often exhibiting unique selectivity due to their steric bulk. amazonaws.com
Protecting Groups : The tetraisopropylsilyl (TIPS) group is a widely used protecting group for alcohols. Its steric bulk provides robust protection under a variety of reaction conditions, yet it can be removed selectively when needed. gelest.com The stability of silyl (B83357) ethers derived from hindered silanes is a key advantage in multi-step syntheses. gelest.com
Role in Materials Science
The unique properties of this compound also lend themselves to applications in materials science.
Synthesis of Silicon-Containing Polymers : this compound can serve as a monomer or a precursor in the synthesis of specialized silicon-containing polymers. googleapis.comsinosil.comrsc.org The incorporation of such bulky groups can influence the polymer's thermal stability, mechanical properties, and solubility. mdpi.comredalyc.org
Precursor for Chemical Vapor Deposition (CVD) : Organosilicon compounds are crucial precursors for Chemical Vapor Deposition (CVD), a technique used to create thin films. kojundo.co.jpkindle-tech.com While other silanes are more commonly used, the principle of using volatile silicon compounds to deposit silicon-containing layers is a major application area for this class of molecules. google.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H28Si |
|---|---|
Molecular Weight |
200.44 g/mol |
IUPAC Name |
tetra(propan-2-yl)silane |
InChI |
InChI=1S/C12H28Si/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-12H,1-8H3 |
InChI Key |
KEBMUYGRNKVZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tetraisopropylsilane and Its Analogues
Refined Literature Methods for Tetraisopropylsilane Synthesis
The synthesis of this compound has been approached through several established routes, which have been subject to refinement to improve efficiency and yield. These refinements focus on optimizing reaction conditions and exploring alternative precursors.
Optimization of Classical Reaction Conditions
The traditional synthesis of tetraalkylsilanes often involves the reaction of silicon tetrachloride with an organometallic reagent, such as a Grignard or organolithium compound. However, for a sterically hindered molecule like this compound, this direct approach is fraught with challenges, including incomplete substitution and the formation of a mixture of partially alkylated chlorosilanes.
Optimization of these classical reactions is crucial. whiterose.ac.uk The process often follows a "one factor at a time" (OFAT) methodology, where individual parameters are adjusted sequentially to find the optimal conditions. whiterose.ac.uk Key variables include the stoichiometry of the reagents, reaction temperature, choice of solvent, and the rate of reagent addition. For instance, using a significant excess of the isopropyl organometallic reagent can help drive the reaction to completion, but may also increase side reactions and complicate purification. Lowering the reaction temperature can sometimes improve selectivity by slowing down the highly exothermic reaction, while the choice of etheral solvents like diethyl ether or tetrahydrofuran (B95107) (THF) is critical for stabilizing the organometallic reagent. More advanced approaches to optimization now employ statistical and machine learning models, such as Bayesian optimization, which can more efficiently explore the multidimensional parameter space to identify optimal conditions with fewer experiments. beilstein-journals.orgnih.gov
Table 1: Conceptual Optimization of Classical Synthesis This table illustrates the parameters typically adjusted to optimize the synthesis of this compound from Silicon Tetrachloride and an Isopropyl Organometallic Reagent (e.g., i-PrMgBr).
| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |
| Stoichiometry (i-Pr-M : SiCl₄) | 4.1 : 1 | > 4.5 : 1 | Overcoming steric hindrance for the final substitution. |
| Temperature | 25°C (Room Temp) | -10°C to 0°C | To control the exothermic reaction and reduce side products. |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF can better solvate the Grignard reagent, potentially increasing reactivity. |
| Addition Rate | Rapid (15 min) | Slow, Dropwise ( > 2h) | To maintain a low reaction temperature and minimize localized excess of reagent. |
Catalytic Hydrogenation Routes from Unsaturated Silane (B1218182) Precursors
An effective alternative strategy to direct alkylation involves a two-step process: first, the synthesis of an unsaturated analogue, followed by catalytic hydrogenation. A documented method for preparing this compound utilizes tetra(isopropenyl)silane as a key intermediate. researchgate.net
This process begins with the reaction of silicon tetrachloride with 2-lithiopropene. researchgate.net The organolithium reagent is generated from 2-bromopropene (B1265445) and ultrasound-activated lithium metal. researchgate.net The resulting tetra(isopropenyl)silane is a less sterically hindered molecule to synthesize than its saturated counterpart because the planar sp²-hybridized carbons of the isopropenyl groups are less bulky than the sp³-hybridized carbons of the isopropyl groups. Once the tetra(isopropenyl)silane is synthesized and purified, it is converted to this compound through catalytic hydrogenation, a reaction that adds hydrogen across the double bonds. researchgate.net This method circumvents the steric challenge of introducing the final isopropyl group directly to a trisisopropyl-substituted silicon center.
Table 2: Two-Step Synthesis via Hydrogenation
| Step | Reactants | Product | Key Conditions | Reference |
| 1 | Silicon Tetrachloride, 2-Lithiopropene | Tetra(isopropenyl)silane | Reaction in an appropriate ether solvent. | researchgate.net |
| 2 | Tetra(isopropenyl)silane, Hydrogen (H₂) | This compound | Catalytic amount of a hydrogenation catalyst (e.g., Pd/C or PtO₂). | researchgate.net |
Alternative Synthetic Pathways
Beyond the refinement of classical methods, research has explored alternative reagents and strategies to access sterically hindered silanes.
Alkylation of Chlorosilanes and Fluorosilanes with Organolithium Reagents
The use of organolithium reagents in place of Grignard reagents represents a common alternative for the synthesis of organosilanes. capes.gov.br Organolithium compounds are generally more reactive than their magnesium-based counterparts, which can be advantageous in reactions impeded by high steric hindrance. The synthesis of this compound via the reaction of isopropyllithium (B161069) with silicon tetrachloride is a viable, though challenging, pathway. dtic.mil
A specific, successful example involves the use of 2-lithiopropene, generated from 2-bromopropene, which reacts with silicon tetrachloride to form the unsaturated precursor to this compound. researchgate.net While less common, the alkylation of fluorosilanes (e.g., silicon tetrafluoride) is another potential route. The Si-F bond is stronger than the Si-Cl bond, which can lead to different reactivity profiles and selectivities, although this often requires harsher conditions or specific activators.
Challenges and Strategies for Overcoming Synthetic Limitations
The primary challenge in the synthesis of this compound is the severe steric hindrance imposed by the bulky isopropyl groups. taylorfrancis.com This steric crowding makes it progressively more difficult to add each subsequent isopropyl group, often leading to incomplete reactions and low yields of the desired fully substituted product.
Several strategies have been developed to mitigate these limitations:
Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barriers. fastercapital.com
Use of More Reactive Reagents: Switching from Grignard reagents to more potent organolithium reagents can increase the rate of the desired alkylation reaction.
Mechanochemistry: The use of techniques like ball-milling allows reactions to occur in a solvent-free or low-solvent environment. This method has proven effective for synthesizing other sterically challenging complexes by using mechanical force to facilitate bond formation that is difficult in solution. rsc.org
Electronic Effects: A theoretical strategy involves modifying precursors to create an electronic "pull" that increases the electrophilicity of the silicon center, thereby enhancing its susceptibility to nucleophilic attack despite the steric shielding. acs.org
Table 3: Synthetic Challenges and Mitigation Strategies
| Challenge | Consequence | Strategy | Mechanism of Action | Reference |
| Steric Hindrance | Incomplete alkylation, low yields. | Increase reaction temperature. | Provides energy to overcome steric repulsion. | fastercapital.com |
| Low Reagent Reactivity | Reaction stalls at partially substituted silanes. | Use highly reactive organolithium reagents. | Increases the nucleophilic driving force of the reaction. | researchgate.net |
| Solution-Phase Limitations | Steric hindrance prevents effective molecular collisions. | Employ mechanochemistry (ball-milling). | Mechanical force overcomes solution-phase kinetic barriers. | rsc.org |
Emerging Advanced Synthetic Techniques in Organosilicon Chemistry
The field of organosilicon chemistry is continually evolving, with new techniques emerging that could be applied to the synthesis of challenging molecules like this compound. numberanalytics.com While not all have been specifically reported for this compound, they represent the forefront of synthetic strategy.
Advanced Cross-Coupling Reactions: Modern synthetic chemistry has moved towards highly selective, catalyst-controlled reactions. For organosilanes, this includes palladium-catalyzed cross-coupling reactions between chlorosilanes and organoaluminum reagents. sci-hub.se This method offers the potential for selective, stepwise alkylation of silicon tetrachloride under milder conditions than those required for traditional organometallic reactions. sci-hub.se Similarly, the Hiyama coupling, which pairs organosilanes with organic halides in the presence of a palladium catalyst, is a cornerstone of modern C-C bond formation and highlights the utility of catalytic approaches in silicon chemistry. thermofishersci.in
Electrochemical Synthesis: Electrochemical methods offer an alternative pathway for forming Si-C bonds. electrochem.org By using an electric current to drive the reaction, it is possible to avoid the use of highly reactive and often hazardous alkali metals, offering a potentially greener and more controlled synthetic route. electrochem.org
Photocatalysis and Direct C-H Silylation: One of the most advanced frontiers is the metal-catalyzed formation of Si-C bonds directly from C-H bonds. bohrium.com These reactions, which can sometimes be promoted by light (photocatalysis), offer a highly atom-economical route that avoids the pre-functionalization of the organic group into an organometallic reagent. bohrium.com Applying such a method could, in theory, allow for the direct isopropylation of a silicon hydride (Si-H) precursor.
These emerging techniques represent a shift from brute-force stoichiometry-driven reactions to more elegant, efficient, and selective catalytic processes, which hold the key to future syntheses of complex organosilicon compounds. hokudai.ac.jp
Flow Chemistry Applications in Silane Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a flask, offers significant advantages for silane synthesis, including superior heat transfer, precise control over reaction parameters, and improved safety. europa.eu This technology is particularly advantageous for managing highly exothermic or rapid reactions, which are common in silicon chemistry. europa.eu The high surface-area-to-volume ratio in microreactors facilitates efficient thermal management, preventing the formation of hot spots that can lead to side reactions or decomposition. europa.eumdpi.com
The application of flow chemistry has been successfully demonstrated in the synthesis of various silane derivatives. For instance, a streamlined flow procedure has been developed for the oxidation of arylhydrosilanes to prepare phenols, showcasing the potential for multi-step syntheses with minimal processing of intermediates. organic-chemistry.org
A notable application is the synthesis of silanols, which are valuable analogues and synthetic precursors. Researchers have developed a highly scalable photochemical flow process for the synthesis of a diverse range of silanols. nih.gov This method overcomes the limitations of conventional batch photochemical reactions, allowing for efficient and continuous production. nih.gov The flow setup was shown to be highly efficient, enabling the production of certain silanols at a rate of up to 41.4 g/h/L. nih.gov
Furthermore, micro flow reactors have been employed for the precision synthesis of novel long-chain silane coupling agents. researchgate.netscirp.org This approach allows for on-demand, low-volume synthesis, which is ideal for creating specialized materials not suited for large-scale batch production. researchgate.net The use of microreactors significantly reduces reaction times and minimizes side reactions compared to conventional flask-based synthesis. researchgate.net
| Application | Reactants/Precursors | Reactor Type | Key Findings | Reference(s) |
| Silanol (B1196071) Synthesis | Hydrosilanes, Water, Oxygen | Photochemical Flow Reactor with Blue LED | Highly scalable and sustainable process; overcomes limitations of batch photochemistry. Production rates up to 41.4 g/h/L achieved. | nih.gov |
| Long-Chain Silane Coupling Agent Synthesis | 2-isocyanatoethyl methacrylate, 10-undecene-1-ol, trimethoxysilane | Micro Flow Reactors (continuous urethanization and hydrosilylation) | Significant reduction in reaction time; minimized side reactions; enabled on-demand synthesis of specialized silanes. | researchgate.netscirp.org |
| Acylsilane Synthesis | Silyl (B83357) radicals, Carbon Monoxide, Alkenes | Continuous-Flow Reactor (Visible-light mediated) | Enabled gram-scale synthesis with high atom economy and enhanced process safety. | chinesechemsoc.org |
| Arylhydrosilane Oxidation | Arylhydrosilanes | Flow Reactor | Streamlined, efficient procedure for preparing phenols via silane oxidation. | organic-chemistry.org |
Photochemical Methodologies and High-Pressure Reactions
Photochemical Methodologies
Photochemical synthesis utilizes light energy to initiate chemical reactions, often enabling transformations that are inaccessible under thermal conditions. numberanalytics.com This approach is particularly effective for generating radical intermediates under mild conditions. In the context of silane chemistry, visible-light-mediated protocols are emerging as powerful, sustainable tools.
A prime example is the photoinduced synthesis of silanols from a wide spectrum of hydrosilanes. researchgate.net This method proceeds under ambient reaction conditions, using blue LEDs and molecular oxygen, and is notable for its generation of a chlorine radical from a chlorinated solvent to facilitate the reaction. nih.govresearchgate.net The process shows broad functional group tolerance and has been applied to the late-stage functionalization of complex molecules. researchgate.net
The synergy between photochemical methods and flow chemistry has been demonstrated to be highly effective for scaling up silanol production. nih.govresearchgate.net In one study, a flow setup with blue LED irradiation was used for the oxidation of various silanes, yielding a diverse range of silanols with high efficiency. nih.gov
Beyond silanols, visible-light-promoted, metal-free methods have been developed for synthesizing other complex silicon-containing molecules. For example, a protocol for generating silyl acyl radicals from silyl radicals and carbon monoxide has been established, providing access to a wide variety of acylsilanes under mild conditions. chinesechemsoc.org Similarly, the intramolecular reductive cyclization of precursors using tris(trimethylsilyl)silane (B43935) and visible light offers an efficient, metal-free route to indoles and oxindoles. rsc.org
High-Pressure Reactions
High-pressure synthesis provides a means to overcome large activation barriers, alter reaction pathways, and stabilize unique phases of matter that are inaccessible at ambient pressure. This technique has been instrumental in the synthesis of fundamental and polymeric silanes directly from their elements.
A significant achievement in this area is the synthesis of polymeric silicon tetrahydride (SiH₄) by compressing elemental silicon and hydrogen in a diamond anvil cell at pressures of 124 GPa and 300 K. aps.orgscite.ai In-situ synchrotron x-ray diffraction confirmed the formation of an insulating polymeric structure. aps.org Further studies on silane itself revealed that under high pressure (above 60 GPa), it undergoes amorphization before recrystallizing into polymeric phases at around 90 GPa. aps.orgesrf.fr This demonstrates that high pressure can fundamentally alter the molecular structure of silanes.
High-pressure conditions have also been utilized to enhance the reactivity of precursors for silane synthesis. For example, highly reactive magnesium hydride, a key reagent for producing silane from silicon halides, can be prepared by the pressure hydrogenation of magnesium. google.com This activated hydride provides a better yield of silane compared to magnesium hydride produced under standard high-temperature conditions. google.com
| Methodology | Reactants | Conditions | Product(s) | Key Findings | Reference(s) |
| Photochemical Synthesis | Hydrosilanes, H₂O, O₂ | Blue LEDs, Dichloromethane (DCM) | Organosilanols, Silanediols | Sustainable protocol using a photoinduced non-classical chlorine radical generation pathway under ambient conditions. | researchgate.net |
| High-Pressure Synthesis | Elemental Silicon (Si), Hydrogen (H₂) | 124 GPa, 300 K (Diamond Anvil Cell) | Polymeric Silicon Tetrahydride (SiH₄) | Direct synthesis from elements, forming a stable polymeric phase not accessible at ambient pressure. | aps.orgesrf.fr |
| High-Pressure Activation | Magnesium (Mg), Hydrogen (H₂) | High Pressure, High Temperature | Highly Reactive Magnesium Hydride | The resulting activated hydride improves yields in subsequent reactions to produce silane from silicon halides. | google.com |
Structural Characterization and Conformational Analysis of Tetraisopropylsilane
Gas-Phase Molecular Structure Determination
The inherent volatility of tetraisopropylsilane makes it an ideal candidate for gas-phase structural elucidation techniques, which provide insights into the molecule's intrinsic geometry, free from intermolecular forces present in the solid or liquid state.
Electron Diffraction Studies and Elucidation of Molecular Symmetry
Gas-phase electron diffraction has been a pivotal technique in determining the molecular structure of this compound. researchgate.net Studies have successfully refined the experimental data based on a model of S₄ symmetry. researchgate.net This symmetry indicates that the molecule has a four-fold improper rotation axis, a testament to the highly symmetric, albeit strained, arrangement of the four isopropyl groups around the central silicon atom. The S₄ symmetry implies that the molecule can be rotated by 90° and then reflected through a plane perpendicular to the axis of rotation to arrive at an identical configuration.
Analysis of Steric Compression Effects on Bond Geometries and Angles
This steric strain is manifested in several ways:
Elongation of the Si-C bonds: The bonds connecting the central silicon atom to the isopropyl groups are stretched compared to those in less crowded silanes.
Distortion of bond angles: The C-Si-C bond angles deviate from the ideal tetrahedral angle of 109.5°. Furthermore, the bond angles within the isopropyl groups, such as the Si-C-C and C-C-H angles, are also affected by the steric crowding. researchgate.net
Twisting of functional groups: To alleviate the steric strain, the isopropyl groups and their constituent methyl groups twist away from fully staggered conformations. researchgate.net
The following table summarizes the key geometric parameters of this compound as determined by gas-phase electron diffraction.
| Parameter | Value |
| Si-C bond distance | 1.903(4) Å |
| C-C bond distance | 1.545(4) Å |
| C-Si-C bond angle | 114.3(5) ° |
| Si-C-C bond angle | 114.1(8) ° |
Data sourced from gas-phase electron diffraction studies. The numbers in parentheses represent the uncertainty in the last digit.
Computational Approaches to Conformational Landscapes
To complement experimental findings, computational chemistry offers powerful tools to explore the conformational possibilities and energetics of sterically strained molecules like this compound.
Empirical Force Field Methodologies for Sterically Crowded Silanes
Empirical force field methods, also known as molecular mechanics, provide a computationally efficient means to model the structure and conformational energies of large and sterically crowded molecules. longdom.org These methods treat molecules as a collection of atoms held together by springs, and the potential energy is calculated as a function of bond lengths, bond angles, dihedral angles, and non-bonded interactions. longdom.org
For sterically crowded silanes, the accuracy of force field calculations is highly dependent on the quality of the parameters used. Standard force fields may not always be adequate for molecules with significant strain, and re-parameterization might be necessary to accurately reproduce experimental geometries and conformational energy differences. The development of specialized force fields for organosilicon compounds is crucial for reliable predictions.
Integration of Quantum Chemical Calculations in Structural Investigations
Quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, offer a more rigorous approach to studying molecular structure by solving the Schrödinger equation. ambermd.org These methods can provide detailed information about the electronic structure, bond properties, and energetics of molecules without relying on empirical parameterization.
For this compound, quantum chemical calculations can be employed to:
Optimize the molecular geometry and compare it with experimental data from electron diffraction.
Calculate the vibrational frequencies to aid in the interpretation of infrared and Raman spectra.
Determine the relative energies of different conformers and the energy barriers for their interconversion.
Analyze the electron density distribution to understand the nature of the chemical bonds and the effects of steric hindrance.
Theoretical and Computational Chemistry of Tetraisopropylsilane Systems
Development and Validation of Molecular Mechanics Force Fields for Alkylsilanes
Molecular mechanics force fields are a important tool for simulating the behavior of molecules, offering a balance between computational cost and accuracy. The development of reliable force fields for alkylsilanes, including tetraisopropylsilane, has been a key area of research.
Parameterization of Force Fields (e.g., DTMM, COSMIC) for Aliphatic Silanes
To accurately model aliphatic silanes, harmonic molecular mechanics force fields such as the Desktop Molecular Modeller (DTMM) and COSMIC have been extended. scribd.com This involved the parameterization for a series of 35 alkylsilane molecules. For the COSMIC force field, this process included scaling the hardness and van der Waals radii of the sp3 silicon atom from the existing MM2 force field and introducing and optimizing new atom types and interactions. scribd.com The development of these parameter sets enables the rapid prediction of alkylsilane structures in molecular mechanics simulations and quantitative structure-activity relationship (QSAR) studies with reasonable computational effort and high accuracy. scribd.com
More recent advancements include the development of the Polarization-Consistent Approach (PolCA) force field for organosilicon molecules. numberanalytics.com This model describes alkyl groups using the United-Atom approach, where dihedral parameters are fitted to new quantum chemical energy profiles, and Lennard-Jones parameters are adjusted to match experimental density and enthalpy of vaporization for a selection of compounds. numberanalytics.com
Comparative Analysis with Quantum Chemical and Experimental Data for Force Field Accuracy
The accuracy of the newly developed force fields for alkylsilanes has been rigorously validated through comparison with both experimental data and various quantum chemical methods. For the extended DTMM and COSMIC force fields, the calculated geometries of 35 alkylsilane molecules were found to be in good agreement with experimental data, showing root mean square deviations of less than 0.05 Å for bond lengths and 1.7 degrees for bond angles. scribd.com
The performance of these force fields was also benchmarked against several quantum chemical methods, including MM2, MM3, the semi-empirical PM3 method, and ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with B3LYP and BP86 functionals. scribd.com Similarly, the PolCA force field demonstrated good performance in predicting properties such as density, enthalpy of vaporization, and dielectric constant when compared to experimental data for organosilicates. numberanalytics.com
Table 1: Root Mean Square Deviations of Calculated vs. Experimental Geometrical Data for Alkylsilanes using Extended Force Fields
| Geometric Parameter | Root Mean Square Deviation |
|---|---|
| Bond Lengths | < 0.05 Å |
| Bond Angles | < 1.7° |
Data sourced from Szabo et al. (1999). scribd.com
Modeling of Molecular Descriptors and Intermolecular Interactions
Predictive models for molecular descriptors and intermolecular interactions are essential for understanding the physical and chemical properties of silane-containing liquids.
Group Additivity Methods for Refractivity and Polarizability of Silicon Derivatives
Group additivity methods have been successfully applied to calculate the molar refractivity and polarizability of organic molecules, including silicon-containing compounds. montana.edunorthwestern.edu This approach involves breaking down molecules into their constituent atoms, which are further defined by their immediate neighbors. The contributions of these groups are determined by fitting to a large set of experimental data. montana.edunorthwestern.edu
For a dataset of 5988 molecules, this method demonstrated high accuracy in predicting molar refractivity, with a cross-validated correlation coefficient (Q²) of 0.9997. montana.edunorthwestern.edu The molecular polarizability is then derived from the calculated refractivity using the inverse Lorentz-Lorenz relation. montana.edunorthwestern.edu This methodology has proven reliable for predicting the refractivity and polarizability of various silanes. montana.edu
Table 2: Accuracy of Group Additivity Method for Predicting Molar Refractivity
| Statistical Parameter | Value |
|---|---|
| Correlation Coefficient (R²) | 0.9997 |
| Cross-Validated Correlation Coefficient (Q²) | 0.9997 |
| Standard Deviation (σ) | 0.38 |
| Cross-Validated Standard Deviation (S) | 0.41 |
| Mean Absolute Deviation | 0.76% |
Data sourced from Wichmann et al. (2022). montana.edunorthwestern.edu
Predictive Models for Thermophysical Properties in Silane-Containing Liquids
Due to a scarcity of experimental data, empirical equations and corresponding-states models have been developed to predict the thermophysical properties of silane-containing liquids. For instance, a generalized empirical equation has been proposed to estimate the thermal conductivity of silanes and siloxanes as a function of reduced temperature. This model has been shown to be suitable for engineering applications, with absolute errors typically not exceeding 5% when compared to existing prediction methods and the DIPPR database.
Similarly, a corresponding-states model has been developed for predicting the surface tension of silanes. This model requires the critical temperature and at least one surface tension data point as input. For a set of 36 silanes, this model yielded averaged absolute deviations below 12%, with deviations being below 5% for 33 of them, demonstrating superior performance compared to other existing models. unesp.br
Advanced Quantum Chemical Studies
Advanced quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules like this compound. These methods, including Density Functional Theory (DFT) and ab initio calculations, are used to investigate molecular geometries, spectroscopic properties, and reaction mechanisms. montana.edunorthwestern.eduwikipedia.org
DFT methods, specifically at the M06-L/6-31G(d,p) level of theory, have been employed to study various isopropylsilanes, including this compound. researchgate.net These studies have shown that the geometry-optimized structures are in good agreement with available experimental data. researchgate.net Furthermore, these calculations have been used to analyze trends in ²⁹Si NMR chemical shifts, successfully reproducing experimental observations where triisopropylsilane (B1312306) (iPr₃Si–H) exhibits the most shielded signal and silylium (B1239981) cations show the most deshielded signals. researchgate.net
While detailed, dedicated quantum chemical studies on the conformational analysis or electronic structure of isolated this compound are not extensively documented in the cited literature, the use of high-level quantum chemical calculations is a critical component in the parameterization and validation of the force fields discussed in section 4.1. scribd.com These calculations provide the benchmark data against which the more computationally efficient molecular mechanics models are judged. The principles of conformational analysis, grounded in quantum mechanics, help in understanding the preferred shapes and relative energies of different conformers that result from single bond rotations. ic.ac.uk
Application of Ab Initio and Density Functional Theory (DFT) for Electronic Structure
Theoretical and computational chemistry provides a powerful lens through which to investigate the electronic structure of molecules like this compound. Methodologies such as Ab Initio and Density Functional Theory (DFT) are instrumental in this regard. mpg.dewikipedia.orgscispace.com DFT, in particular, has become a popular and versatile method in computational chemistry for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It determines the properties of a many-electron system by using functionals of the spatially dependent electron density. wikipedia.org
Ab initio methods, derived directly from theoretical principles without the inclusion of experimental data, and DFT have been utilized to study the geometrical data of alkylsilanes, including this compound. scribd.com Studies have employed various levels of theory and basis sets to understand the dependencies of geometrical data. scribd.com For instance, calculations have been performed using the Gaussian 94 program, incorporating basis sets like STO-3G, 6-31G, and Dunning/Huzinaga full double-zeta, extended with polarization functions. scribd.com Geometrical optimizations are often carried out using methods like Møller-Plesset second-order perturbation theory (MP2) and gradient-corrected DFT, such as BP86 and the hybrid functional B3LYP. scribd.com These computational approaches allow for the preparation and examination of structural data for extensive chemical calculations. scribd.com
A key aspect of these computational studies is the ability to predict molecular properties. For example, a group additivity method, supported by a computer algorithm, has been extended to calculate the refractivity and polarizability of a wide range of organic molecules, including silicon-containing compounds like this compound. researchgate.net This method breaks down molecules into their constituent atoms, which are further characterized by their immediate neighbors. researchgate.net The reliability of these predictions is validated by comparing calculated values with experimental data. researchgate.net
The accuracy of different computational methods can be compared to experimental findings. For alkylsilanes, force fields like DTMM and COSMIC have been extended and their accuracy verified against semi-empirical (PM3), ab initio (HF, MP2), and DFT (B3LYP, BP86) quantum chemical methods. scribd.com Such comparisons are crucial for refining the parameters used in molecular mechanics simulations and ensuring they provide reliable structural information at a reasonable computational cost. scribd.com
Below is a table summarizing calculated and experimental refractivity for this compound and related compounds, illustrating the application of computational methods in predicting physical properties. researchgate.netmdpi.com
| Compound Name | Calculated Refractivity | Experimental Refractivity | Deviation | % Deviation |
| This compound | 66.92 | 67.33 | -0.41 | -0.61 |
| Tetramethylsilane | 29.95 | 30.33 | -0.38 | -1.27 |
| Tetraethoxysilane | Not available | Not available | Not available | Not available |
| Tetramethoxysilane | 33.51 | 33.86 | -0.35 | -1.04 |
Theoretical Insights into Reactivity and Stability Profiles
Computational chemistry offers significant insights into the reactivity and stability of this compound. The steric hindrance imposed by the four isopropyl groups is a dominant factor governing its chemical behavior. Theoretical models can quantify these steric effects and predict the molecule's reluctance to participate in certain reactions.
The stability of this compound can be understood through computational analysis of its conformational isomers. By calculating the minimum-energy conformers, researchers can identify the most stable arrangement of the isopropyl groups around the central silicon atom. researchgate.net These calculations often involve exploring the potential energy surface of the molecule to locate global and local minima. scribd.com The agreement between calculated structures and experimental findings from techniques like X-ray diffraction provides confidence in the theoretical models. acs.org
Furthermore, theoretical studies can shed light on reaction mechanisms involving this compound and related compounds. For instance, the iron-catalyzed chlorination of silanes has been investigated using molecular modeling to elucidate the reaction mechanism. researchgate.net Such studies can help in understanding the role of catalysts and the nature of transition states.
The electronic properties derived from DFT calculations, such as the distribution of electron density and the nature of molecular orbitals, are fundamental to understanding reactivity. rsc.org For example, the calculated electrostatic potential can indicate regions of the molecule that are more susceptible to electrophilic or nucleophilic attack. researchgate.net While specific reactivity data for this compound from DFT is not extensively detailed in the provided context, the general principles of conceptual DFT, which uses descriptors like electronegativity and hardness, can be applied to understand its reactivity profile. scispace.comrsc.org
Role of Tetraisopropylsilane in Advanced Organic and Organometallic Catalysis
Steric Influence in Catalytic Systems
The sheer size of the tetraisopropylsilyl group is a defining characteristic that chemists harness to exert control over catalytic reactions. This steric hindrance can profoundly affect the accessibility of a catalytic center, the trajectory of incoming substrates, and the stability of intermediates, thereby dictating the outcome of the reaction.
Investigation of Steric Hindrance in Iron-Catalyzed Transformations of Silanes
Iron-catalyzed reactions have gained prominence as a more sustainable alternative to those using precious metals. nih.gov In the context of hydrosilylation reactions, the steric properties of the silane (B1218182) reagent are critical. For instance, in the iron-catalyzed hydrosilylation of alkenes, sterically demanding silanes like triisopropylsilane (B1312306), which is closely related to tetraisopropylsilane in terms of steric bulk around the silicon atom, have been shown to influence the regioselectivity of the reaction. researchgate.net The bulky isopropyl groups can disfavor addition at sterically congested positions on the alkene, leading to higher selectivity for the anti-Markovnikov product. semanticscholar.org
Research has demonstrated that in certain iron-catalyzed C-H activation and functionalization reactions, the steric bulk of substituents plays a crucial role in determining the stereoselectivity. nih.gov While not directly involving this compound as a reagent, these studies highlight a general principle: bulky groups, such as the isopropyl groups found in TIPS, can create a highly crowded environment around the iron center. nih.govsemanticscholar.org This crowdedness can favor specific transition states and lead to high levels of diastereo- and enantioselectivity. nih.gov For example, in the iron-catalyzed asymmetric C-H alkylation of indoles, bulky N-heterocyclic carbene (NHC) ligands create steric hindrance that, in conjunction with noncovalent interactions, controls the generation of axial and central chirality. nih.gov Similarly, transformations involving bulky silanes often see a reduction in reaction rate or a change in selectivity due to steric clashes. beilstein-journals.org
General Principles Governing Steric Bulk Effects in Catalysis
The influence of steric bulk is a fundamental concept in catalysis. rsc.org Large, bulky ligands or substituents on a substrate can:
Control Regioselectivity: By physically blocking one potential reaction site, a bulky group can direct a reagent to a less hindered position.
Enhance Enantioselectivity: In asymmetric catalysis, bulky groups on a chiral ligand create a well-defined chiral pocket around the metal center, allowing only one enantiomer of a substrate to bind in a productive orientation.
Stabilize Reactive Species: Bulky groups can kinetically stabilize highly reactive low-coordinate metal complexes by preventing dimerization or decomposition pathways.
Influence Reaction Rates: While often slowing down reactions due to steric hindrance, in some cases, bulky groups can accelerate a desired pathway by destabilizing off-cycle intermediates. acs.org
The elongated Si-C bond length in organosilanes can sometimes mitigate steric hindrance to a degree compared to purely carbon-based bulky groups, while still allowing for electronic modulation of reactivity. nih.gov This unique combination of properties makes bulky silanes valuable tools in catalytic system design. nih.gov
Ligand Design and Coordination Chemistry
The tetraisopropylsilyl group is a valuable component in the design of sophisticated ligands for organometallic and transition metal catalysis. Its steric bulk is strategically incorporated to fine-tune the electronic and steric properties of the resulting metal complexes.
This compound as a Bulky Moiety in the Design of Novel Ligand Scaffolds
The tetraisopropylsilyl group, or more commonly the triisopropylsilyl (TIPS) group, which shares a similar steric profile, is frequently appended to ligand backbones to create a sterically encumbered environment around the metal center. This approach is instrumental in the development of catalysts with enhanced selectivity and stability. Judicious ligand design is crucial for realizing stable and reactive species. uwo.ca
For example, bulky silyl (B83357) groups can be incorporated into phosphine, N-heterocyclic carbene (NHC), or cyclopentadienyl (B1206354) ligands. The presence of these bulky substituents can influence the coordination number and geometry of the metal center, often favoring the formation of coordinatively unsaturated species that are highly catalytically active. The design of such ligands is a key aspect of advancing organometallic chemistry.
Implications for Organometallic and Transition Metal Catalysis
The use of ligands bearing bulky silyl groups has significant implications for a wide range of catalytic transformations. rsc.orgrsc.org In transition metal catalysis, the steric and electronic properties of ligands dictate the activity and selectivity of the catalyst. numberanalytics.com
Key Implications:
Enhanced Selectivity: As discussed, the steric bulk of the tetraisopropylsilyl group can lead to high levels of regio-, diastereo-, and enantioselectivity in catalytic reactions such as hydrogenation, hydroformylation, and cross-coupling. numberanalytics.comlibretexts.org
Stabilization of Catalytically Active Species: The steric shielding provided by bulky silyl groups can prevent the decomposition of catalytically active species, for example, by inhibiting bimolecular decomposition pathways. This can lead to more robust and longer-lived catalysts.
Access to Novel Reactivity: By enforcing unusual coordination geometries or electronic environments at the metal center, bulky ligands can enable new types of chemical transformations that are not possible with less sterically demanding ligands. ula.vechemrxiv.org
The strategic application of bulky groups in ligand design is a powerful tool for controlling the outcome of transition metal-catalyzed reactions. nih.govresearchgate.net
Reaction Mechanism Elucidation in Silane-Mediated Processes
Understanding the detailed mechanism of a catalytic reaction is crucial for its optimization and further development. While this compound itself may not always be a direct participant in the key bond-forming or bond-breaking steps, its presence or the presence of a bulky silyl group can provide valuable insights into the reaction mechanism.
In many silane-mediated processes, such as hydrosilylation, the reaction proceeds through a series of steps including oxidative addition, migratory insertion, and reductive elimination. libretexts.org The steric profile of the silane can influence the relative rates of these elementary steps. For instance, a bulky silane might slow down the initial oxidative addition step or alter the regiochemical outcome of the migratory insertion.
Deuterium (B1214612) labeling studies are a powerful technique for probing reaction mechanisms. For example, in iron-catalyzed sequential hydrosilylation reactions, the use of deuterated silanes has helped to establish that the insertion of the alkene into the iron-hydride bond is regioselective and irreversible. nih.gov While this specific study did not use this compound, the principles are directly applicable. By observing the position of the deuterium atom in the final product when using a deuterated version of a bulky silane, one can infer the stereochemistry of the insertion step and gain a deeper understanding of the transition state geometry.
Furthermore, kinetic studies comparing the reaction rates of a series of silanes with varying steric bulk (e.g., from trimethylsilane (B1584522) to triisopropylsilane) can provide quantitative data on the steric effects at play in a particular catalytic cycle. This information is invaluable for designing more efficient and selective catalysts.
Mechanistic Studies of Silicon-Carbon Bond Formation and Cleavage
The catalytic reactions involving this compound are fundamentally centered around the formation and cleavage of silicon-carbon (Si-C) bonds. These transformations are crucial for the synthesis of complex organosilicon compounds and are typically mediated by transition metal catalysts, most notably palladium and rhodium. Mechanistic investigations have revealed intricate catalytic cycles involving distinct elementary steps such as oxidative addition and reductive elimination.
Palladium-Catalyzed Silicon-Carbon Bond Cleavage:
In the context of palladium catalysis, the cleavage of unstrained Si-C(sp³) bonds, such as those in this compound, is a challenging but increasingly studied area. Mechanistic studies, heavily supported by Density Functional Theory (DFT) calculations, point towards a catalytic cycle that can involve Pd(II)/Pd(IV) intermediates. berkeley.edunih.gov A plausible mechanism for the cleavage and functionalization of a Si-C bond is initiated by the insertion of an organopalladium species into the Si-C bond. nih.gov
A representative catalytic cycle for a sila-spirocyclization reaction, which involves Si-C(sp³) bond cleavage, is outlined below:
Carbopalladation: The reaction often begins with the insertion of a Pd(II) catalyst into an unsaturated bond, such as an alkene, within the substrate.
Oxidative Addition: The crucial Si-C bond cleavage step is proposed to occur via the oxidative addition of the Si-C(sp³) bond to the σ-alkylpalladium(II) species, forming a Pd(IV) intermediate. nih.gov This step is often the key to activating the otherwise inert bond.
Reductive Elimination: The newly formed C-Si bond is then constructed through reductive elimination from the Pd(IV) center, which regenerates a Pd(II) species and releases the functionalized organosilane product. berkeley.edunih.gov
This type of reactivity, where a metal-carbon species inserts into a Si-C bond, opens new avenues for creating complex silicon-containing cyclic structures. nih.gov
Rhodium-Catalyzed Silicon-Carbon Bond Formation:
Rhodium catalysts are particularly effective in promoting the formation of Si-C bonds through the silylation of C-H bonds. escholarship.orgnih.gov These reactions offer a highly atom-economical method for directly converting unactivated C-H bonds into valuable Si-C linkages. The mechanism for these transformations has been the subject of detailed experimental and computational investigation.
The generally accepted catalytic cycle for rhodium-catalyzed arene C-H silylation involves the following key steps:
Catalyst Activation: A Rh(I) precatalyst reacts with a hydrosilane (or in this context, a tetraalkylsilane that can generate a reactive silyl species) to form a catalytically active Rh(I)-silyl species. In many cases, a hydrogen acceptor like norbornene is used to facilitate the generation of the active catalyst by reacting with liberated hydrogen. escholarship.orgorganic-chemistry.org
Reductive Elimination: The final Si-C bond is formed through reductive elimination from the resulting rhodium(III) intermediate, releasing the silylarene product and regenerating the active Rh(I) catalyst. organic-chemistry.orglibretexts.org
Computational and Experimental Approaches to Transition State Analysis
The elucidation of the mechanisms described above relies heavily on a synergistic combination of experimental techniques and computational modeling to analyze the fleeting transition states that govern these reactions.
Experimental Approaches:
Kinetic studies are a cornerstone of experimental mechanistic analysis. The determination of reaction orders with respect to the catalyst, substrate, and other reagents provides initial insights into the composition of the rate-determining transition state. A powerful experimental tool is the use of Kinetic Isotope Effects (KIEs) . By comparing the reaction rates of substrates labeled with deuterium at the C-H bond to be activated, chemists can determine if the C-H bond is being broken in the rate-determining step. escholarship.orgnih.gov A significant KIE (typically >2) suggests C-H cleavage is rate-limiting, whereas a KIE near unity indicates it is not. nih.gov
Furthermore, the isolation and characterization of catalyst resting states and reaction intermediates provide direct evidence for species within the catalytic cycle. escholarship.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable for determining the precise structure of these complexes, which can then be used to validate proposed mechanistic pathways. escholarship.org For instance, in rhodium-catalyzed silylation, phosphine-ligated Rh(III) silyl dihydride complexes have been identified as catalyst resting states. escholarship.org
Computational Approaches:
Density Functional Theory (DFT) has become an indispensable tool for studying the intricate details of catalytic mechanisms at the molecular level. rsc.orgnih.gov DFT calculations allow researchers to map out the entire potential energy surface of a reaction, providing the structures and energies of reactants, intermediates, products, and, most importantly, the transition states that connect them. rsc.org
This computational analysis provides critical data that is often inaccessible through experiment alone:
Activation Barriers: DFT can calculate the free energy of activation (ΔG‡) for each elementary step, allowing for the identification of the rate- and selectivity-determining steps. berkeley.edu For example, computational studies on a Pd-catalyzed reaction showed that the meta-C-H activation transition state was lower in energy than the ortho- or para- transition states, explaining the observed regioselectivity.
Transition State Geometries: The precise three-dimensional structure of a transition state can be modeled, revealing key interactions between the catalyst and the substrate. In enantioselective reactions, this allows for the identification of steric or electronic interactions in the transition state that are responsible for the preferential formation of one enantiomer over the other. nih.gov DFT calculations have shown that steric repulsion between a substrate's substituent and the catalyst's chiral ligand in the transition state for the minor enantiomer is a common origin of high enantioselectivity. nih.gov
Validation of Mechanistic Hypotheses: DFT can be used to compare the energetic feasibility of different proposed catalytic cycles. For instance, in a Pd-catalyzed C-C bond cleavage, DFT calculations were used to evaluate multiple potential pathways, ultimately identifying the most likely mechanism and its rate-controlling states. semanticscholar.org
The table below illustrates the type of data generated from computational studies to compare different mechanistic pathways in a catalytic C-H activation reaction.
Table 1: Representative DFT-Calculated Free Energy Barriers for Competing C-H Activation Pathways
| Mechanistic Pathway | Directing Group | C-H Position | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Selectivity |
| Pd-Ag Heterodimeric | Nitrile | meta | meta_TS1_c | 24.8 | Major Product |
| Pd-Ag Heterodimeric | Nitrile | ortho | ortho_TS1_c | 27.8 | Minor Product |
| Pd-Ag Heterodimeric | Nitrile | para | para_TS1_c | 28.3 | Minor Product |
| Pd Monomeric | Nitrile | ortho | ortho_TS_mono | >30 | Disfavored |
Data is hypothetical and based on trends reported in computational studies for illustrative purposes.
This powerful synergy between experimental kinetics, spectroscopic characterization, and DFT calculations provides a detailed, atomic-level understanding of how this compound participates in advanced catalytic transformations, enabling the rational design of more efficient and selective catalysts. escholarship.orgrsc.org
Advanced Materials Science Applications of Tetraisopropylsilane
Role in Nanomaterial Synthesis and Engineering
The specific molecular structure of tetraisopropylsilane plays a crucial role in the bottom-up fabrication of nanomaterials. Its presence in a synthesis solution can direct the formation of specific morphologies and modify the chemical interfaces within hybrid materials, which is essential for creating materials with tailored properties.
This compound has been identified as a key ingredient in the synthesis of one-dimensional metallic nanostructures, such as gold nanowires (AuNWs). In a reported synthesis of a ternary hybrid material consisting of reduced graphene oxide (rGO), titanium dioxide (TiO₂), and AuNWs, this compound was used in the gold nanowire growth solution. rsc.org The process involved introducing a composite of GO/TiO₂ into a solution containing the gold precursor (HAuCl₄), oleylamine, and this compound in hexane. rsc.org This mixture was incubated at room temperature, leading to the formation of ultrathin gold nanowires on the rGO/TiO₂ support. rsc.org
While the precise mechanism of its action was not detailed, its inclusion is critical for the successful growth of the nanowire morphology. The components involved in this synthesis are summarized in the table below.
| Component | Chemical Formula/Name | Role |
|---|---|---|
| Gold Precursor | HAuCl₄ (Hydrogen tetrachloroaurate) | Source of gold for nanowire formation |
| Surfactant/Reducing Agent | Oleylamine | Directs growth and reduces gold ions |
| Silane (B1218182) Additive | This compound | Component in the nanowire growth solution |
| Solvent | Hexane | Reaction medium |
| Support Material | GO/TiO₂ | Substrate for nanowire growth |
The synthesis demonstrates a wet-chemical route to producing complex, multidimensional catalysts where this compound is part of a specialized chemical environment that favors anisotropic (1D) growth of gold over isotropic (0D) nanoparticle formation. rsc.org
The physical chemistry of such organic-inorganic interfaces is a key factor in the performance of hybrid nanomaterials. frontiersin.org The choice of molecules, like this compound, in the synthesis mixture can influence the surface chemistry and subsequent electronic interactions between the metallic nanostructures and the support material. rsc.orgaps.org The development of hybrid materials, particularly through methods that create enhanced interfacial bonding, can lead to materials with superior and multifunctional performance. researchgate.net
Precursor or Component in the Growth of Metallic Nanostructures (e.g., Gold Nanowires)
Organosilicon Compounds in Advanced Materials Development
Organosilicon compounds, a class to which this compound belongs, are integral to the development of advanced materials. Their hybrid inorganic-organic nature allows them to bridge the gap between purely inorganic and organic polymers, offering a unique combination of properties such as thermal stability and chemical inertness. mdpi.comiust.ac.ir
Organosilicon compounds are widely used as additives to enhance the properties of polymeric and composite materials. They can function as coupling agents, improving the adhesion between inorganic fillers (like silica (B1680970) or metal oxides) and the polymer matrix. orientjchem.org This improved coupling enhances the dispersion of fillers and leads to better mechanical properties and lower viscosity in the composite mixture.
The general mechanism involves the hydrolysis of alkoxysilyl groups on the organosilane, which then react with hydroxyl groups on the surface of inorganic particles, forming stable silicon-oxygen bonds. orientjchem.org This process modifies the surface of the filler, making it more compatible with the polymer matrix. orientjchem.org The use of organosilicon compounds has been shown to improve the mechanical, rheological, and thermal properties of various thermoplastics. mdpi.com For instance, their addition can significantly increase the melt flow of polymers like polylactide (PLA), acting as lubricants even at low concentrations. mdpi.com
Organosilicon compounds are being integrated into functional materials designed for specific, high-performance applications, including optoelectronics. Research into organic semiconductors has shown that modifying core structures with bulky side groups can influence molecular packing and, consequently, the material's electronic properties. A doctoral thesis highlighted the study of a tetra(isopropyl)silane substituted pentacene, indicating its relevance in the field of organic optoelectronic materials. cuni.cz
Furthermore, the previously mentioned rGO/TiO₂/AuNW hybrid, synthesized using this compound, demonstrated promising photo-assisted electrocatalytic activity. rsc.org The material's ability to utilize the optoelectronic properties of TiO₂ in conjunction with the electrocatalytic nature of the gold nanowires makes it a candidate for applications like photofuel cells. rsc.orgresearchgate.net This synergy between components, facilitated by a synthesis process involving an organosilane, underscores their importance in creating next-generation functional materials. rsc.org
Contributions to Polymeric and Composite Materials Research
Engineering Aspects of Sterically Hindered Silanes in Material Design
The "steric hindrance" of a silane refers to the spatial bulk of the organic groups attached to the silicon atom. In this compound, the four isopropyl groups create significant steric crowding around the central silicon atom. This structural feature is not a defect but an engineering tool used to control the silane's reactivity, particularly its rate of hydrolysis.
The hydrolysis of alkoxysilanes is a fundamental reaction in many of their applications, such as in sol-gel processes and as coupling agents. pageplace.de The reaction rate can be intentionally slowed by using sterically bulky alkoxy groups. pageplace.de Studies on silane hydrolysis have shown that branched alkoxy groups, especially those with branching near the oxygen atom, are effective at retarding the hydrolysis reaction primarily due to their steric bulk. pageplace.de This controlled reactivity is crucial in applications where a slower, more manageable reaction is needed, for instance, in waterborne systems where it can improve the stability of formulations containing the silane. pageplace.de The bulky nature of the substituents can also influence the final structure of materials, such as in the formation of specific ladder-like oligomeric silsesquioxanes where sterically hindered groups act as templates. researchgate.net
| Feature | Less Hindered Silane (e.g., Tetramethoxysilane) | Sterically Hindered Silane (e.g., this compound) |
|---|---|---|
| Alkyl Groups | Small (e.g., Methyl) | Bulky, Branched (e.g., Isopropyl) |
| Hydrolysis Rate | Relatively Fast | Retarded/Slow |
| Control in Aqueous Systems | Less stable, rapid reaction | More stable, controlled reaction |
| Primary Influencing Factor | Electronic and Steric Effects | Primarily Steric Bulk |
Therefore, the engineered steric hindrance in molecules like this compound provides a mechanism for chemists and material scientists to fine-tune reaction kinetics and material architecture at the molecular level.
Tailoring Material Properties through Controlled Steric Bulk
Steric effects, which arise from the spatial arrangement of atoms, are nonbonding interactions that influence the shape, conformation, and reactivity of molecules. masterorganicchemistry.com In materials science, the controlled introduction of sterically demanding groups like the tetraisopropylsilyl moiety is a powerful strategy for tailoring the macroscopic properties of a material by dictating interactions at the molecular level. numberanalytics.comlongdom.org
The primary role of the bulky tetraisopropylsilyl group is to exert steric hindrance, which is the slowing or prevention of chemical reactions due to its size. masterorganicchemistry.comchemistrytalk.org This effect is widely used in organic synthesis where silyl (B83357) ethers act as protecting groups for alcohols. The choice of the silyl group is critical; for instance, very bulky groups like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) are used to selectively protect less sterically hindered alcohols, allowing chemists to control synthetic pathways and build complex molecular architectures. masterorganicchemistry.comtcichemicals.com This principle of steric control is directly transferable to materials design.
In polymer science, the incorporation of bulky side groups onto a polymer backbone can significantly alter its properties. longdom.orgnumberanalytics.com For example, attaching large pendant groups can disrupt chain packing, reduce crystallinity, and improve a polymer's solubility in common organic solvents. numberanalytics.comresearchgate.net This can be crucial for processing materials into thin films or other forms for electronic or separation membrane applications. researchgate.net While a linear polymer might be insoluble or too rigid, the addition of bulky groups like those derived from this compound can make it more processable without fundamentally changing the electronic properties of the polymer backbone. innovations-report.comnumberanalytics.com
Crystal engineering offers another domain where steric hindrance is a key design tool. The packing motif of molecules in a crystal determines its electronic properties, such as charge carrier mobility in organic semiconductors. nih.gov By introducing bulky groups, researchers can prevent undesirable close packing, such as the formation of π-stacked dimers that can act as charge traps. nih.gov The steric bulk can force molecules into alternative arrangements, like a herringbone (HB) motif, which can facilitate better electronic coupling between adjacent molecules. nih.gov For example, studies on oligorylenes have shown that steric hindrance from methyl groups can frustrate dimer formation and induce a packing structure more favorable for charge transport. nih.gov The much larger steric profile of a tetraisopropylsilyl group would be expected to exert an even more profound influence on crystal packing.
Furthermore, steric hindrance can be engineered to control the dynamic properties of materials. In cocrystals, minor changes in the steric bulk of a component molecule can have significant consequences for the material's response to external stimuli like pressure or temperature, influencing properties such as negative linear compressibility and negative thermal expansion. nih.gov Similarly, manipulating the steric environment around metal ions in polymeric metal halides can control their coordination geometry, leading to tunable light emission properties. chemrxiv.org
The table below summarizes how different sterically bulky groups, including those similar in nature to the isopropyl groups of TIPS, are used to modify material properties.
| Bulky Group | Material Class | Effect of Steric Bulk | Resulting Property |
| tert-Butyl | Poly(aryl fluoroaryl ethers) | Increases intermolecular spacing | Lowers dielectric constant, reduces water uptake. researchgate.net |
| Adamantyl, Pentyl | Amorphous PEEK Copolymers | Improves solubility during polymerization | Achieves higher molecular weights, lowers mechanical moduli. researchgate.net |
| Trityl (Tr) | Alcohols (in synthesis) | Selectively protects less hindered hydroxyls | Enables regioselective reactions. tcichemicals.com |
| TBDMS, TIPS | Alcohols (in synthesis) | Masks reactivity of hydroxyl group | Inert to Grignard reagents, strong bases, and oxidants. masterorganicchemistry.comchemistrytalk.org |
| Methyl | Oligorylenes | Prevents π-dimer formation, induces herringbone packing | Can enhance charge carrier mobility. nih.gov |
Computational Materials Modelling for Silane-Based Architectures
Computational modeling has become an indispensable tool for predicting the properties of materials and understanding the underlying mechanisms that govern their behavior. nih.govtechscience.com Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly powerful for designing and analyzing complex silane-based architectures at the atomic scale. researchgate.netdemokritos.gr
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.goveurotech-universities.eu In the context of silane-based materials, DFT is used to optimize molecular geometries, calculate electronic properties, and predict spectroscopic data. frontiersin.orgnih.govplos.org For a molecule like this compound, DFT calculations can determine its stable conformation, bond lengths, and bond angles with high accuracy. mdpi.com These calculations can also compute key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a material's electronic and optical properties, as well as its chemical reactivity. frontiersin.org DFT is a foundational tool for building a "bottom-up" understanding of how the introduction of a tetraisopropylsilyl group will affect the electronic properties of a larger molecule or material. techscience.com
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the motion of atoms and molecules over time. nih.gov This method is essential for understanding how the steric bulk of this compound influences the conformational dynamics and morphology of materials. For instance, MD simulations can model how polymers functionalized with bulky silyl groups fold and pack in solution or in a solid-state film. demokritos.gr They can also be used to assess the stability of a particular crystal packing arrangement or the interactions between a functionalized surface and its environment. frontiersin.orgmdpi.com By simulating the system at different temperatures, MD can predict thermal properties and phase transitions. For complex systems like biomolecule-material interfaces or the stability of drug-receptor complexes, MD simulations are critical for evaluating how well a ligand binds and how stable the resulting complex is over time. nih.govmdpi.com
The synergy between DFT and MD is a powerful approach in materials design. DFT can provide accurate parameters for the force fields used in MD simulations, ensuring that the classical simulations are grounded in a quantum mechanical description of the interatomic forces. plos.org This multiscale modeling approach allows for the accurate prediction of macroscopic properties based on a fundamental understanding of the microscopic structure. researchgate.netdemokritos.gr For example, researchers can use DFT to calculate the properties of individual molecules and then use MD to simulate how an ensemble of these molecules behaves, providing insight into properties like mechanical strength, diffusion coefficients, and thermal stability. researchgate.net
The table below outlines the typical applications of these computational methods in the study of molecular and materials systems, including those containing silanes.
| Computational Method | Key Applications in Materials Science | Typical Outputs / Predicted Properties |
| Density Functional Theory (DFT) | Geometry optimization of molecules. plos.orgmdpi.com | Stable molecular structures, bond lengths, angles. |
| Calculation of electronic properties. frontiersin.org | HOMO/LUMO energies, electron density distribution, molecular orbital shapes. | |
| Prediction of spectroscopic signatures (IR, Raman, UV-Vis). nih.govnih.gov | Vibrational frequencies, electronic transition energies. | |
| Determination of reaction energies and barriers. | Thermochemical data, reaction pathway analysis. | |
| Molecular Dynamics (MD) | Simulation of conformational changes and molecular motion. nih.gov | Trajectories of atoms, conformational flexibility, diffusion coefficients. |
| Prediction of material morphology and phase behavior. demokritos.gr | Polymer chain packing, crystal structure stability, melting points. | |
| Analysis of intermolecular interactions and binding. frontiersin.orgmdpi.com | Binding free energies, stability of complexes (e.g., protein-ligand). | |
| Calculation of mechanical properties. researchgate.net | Elastic modulus, stress-strain relationships. |
By using these computational tools, scientists can screen hypothetical materials and explore the effects of structural modifications—such as the introduction of a tetraisopropylsilyl group—before undertaking expensive and time-consuming laboratory synthesis. nih.govtechscience.com This accelerates the discovery and optimization of new advanced materials with tailored properties.
Future Perspectives and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Silane (B1218182) Research
The complexity of organosilane chemistry presents significant challenges for traditional research methodologies. The sheer number of possible molecular structures and reaction conditions makes exhaustive experimental investigation impractical. tandfonline.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity, accelerating the discovery and optimization of silanes like tetraisopropylsilane. nih.gov
Computational chemistry has long been a key tool for understanding molecular properties, but it faces limitations with large, complex molecules due to high computational costs. nih.gov Integrating AI and ML can overcome these hurdles, enhancing the speed and scale of chemical space exploration. nih.gov Research efforts are now focused on developing ML models trained on data from molecular dynamics (MD) simulations to predict the performance and properties of silane chemistries. tandfonline.comudel.edu For instance, a variational autoencoder (VAE), a type of generative AI, can be used to represent complex molecular structures in a lower-dimensional space, which then allows for rapid property prediction using regression models. tandfonline.com This approach has been successfully used to screen over 84,000 silane molecules for their mechanical properties, a task that would be computationally prohibitive using MD simulations alone. tandfonline.comtandfonline.com
Table 1: Application of AI/ML in Silane Research
| AI/ML Technique | Application in Silane Research | Relevance to this compound |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Generate data on molecular behavior, failure mechanisms, and energy absorption at the atomic level. udel.edutandfonline.com | Provides foundational data on how the steric hindrance of isopropyl groups affects mechanical and chemical properties. |
| Variational Autoencoder (VAE) | Reduces complex molecular structures to a simplified, low-dimensional representation for efficient screening. tandfonline.com | Enables high-throughput virtual screening of this compound derivatives for desired properties without individual synthesis. |
| Quantile Random Forest Regression | Predicts specific properties (e.g., peak force performance) for a vast number of candidate molecules based on MD data. tandfonline.com | Facilitates the rapid identification of promising this compound-based structures for advanced material applications. |
| Transfer Learning & Multitask Learning | Addresses challenges of limited data by applying knowledge from related, well-understood systems to new targets. acs.org | Accelerates the development of predictive models for unique sterically hindered silanes by leveraging data from more common silanes. |
Sustainable Synthesis Approaches for Sterically Hindered Organosilanes
Traditional synthesis routes for organosilanes, particularly those involving chlorosilanes, often generate significant waste, such as ammonium (B1175870) salts, and rely on harsh reagents. rsc.org The drive towards green chemistry is fostering the development of more sustainable and atom-efficient methods for creating Si-C and Si-N bonds, which are critical for producing functional organosilanes. rsc.orgresearchgate.net
One promising sustainable alternative is the catalytic dehydrogenative coupling (or dehydrocoupling) of silanes and amines. rsc.org This method forms the desired Si-N bond with the only byproduct being hydrogen gas, representing a significant improvement in atom economy over traditional chlorosilane aminolysis. rsc.org Catalysts based on earth-abundant metals are being explored to make these processes more economically viable and environmentally friendly. rsc.org For sterically demanding silanes, these catalytic systems can offer high selectivity, allowing for the controlled formation of specific products. rsc.org
Another green approach involves the hydrolysis of hydrosilanes to produce silanols, which are valuable precursors in organosilicon chemistry. thieme-connect.comresearchgate.net Recent research has demonstrated the use of inexpensive and mild catalysts, such as cesium carbonate, to facilitate this reaction with water, avoiding the harsh conditions or precious metal catalysts required by other methods. thieme-connect.com This approach shows broad substrate compatibility, including with sterically hindered organosilanes. thieme-connect.com Furthermore, iron-catalyzed chlorination of silanes using acetyl chloride as a chlorine source provides a more benign alternative to traditional methods, utilizing a readily available and economical catalyst. researchgate.net
These sustainable methods are directly applicable to the synthesis of this compound and its derivatives. Developing efficient dehydrocoupling or hydrolysis/condensation pathways would reduce the environmental impact of its production and open up new avenues for creating functionalized derivatives in a more sustainable manner.
Table 2: Comparison of Synthesis Approaches for Organosilanes
| Synthesis Method | Traditional Approach (e.g., Chlorosilane Aminolysis) | Sustainable Approach (e.g., Dehydrocoupling) |
|---|---|---|
| Primary Reactants | Chlorosilane, Amine | Hydrosilane, Amine |
| Byproduct | Ammonium Salt (Waste) rsc.org | Hydrogen Gas (H₂) rsc.org |
| Atom Economy | Low | High |
| Catalyst | Often stoichiometric base required | Catalytic amounts of transition metals or alkali metals. rsc.org |
| Environmental Impact | Higher (corrosive reagents, salt waste) rsc.org | Lower (benign byproduct, potential for earth-abundant catalysts) |
Exploration of Novel Interdisciplinary Applications for this compound Derivatives
The unique steric bulk provided by the four isopropyl groups gives this compound and its potential derivatives distinct properties that are ripe for exploration in various interdisciplinary fields. While current applications are established, future research is aimed at leveraging this structure for more advanced and specialized functions.
In materials science , the steric hindrance of this compound can be exploited to create polymers and composites with unique properties. For example, incorporating bulky silane moieties can influence polymer chain packing, leading to materials with controlled porosity, enhanced thermal stability, or specific dielectric properties. Research into organic-inorganic hybrid materials, such as poly(silane arylacetylene) (PSA) resins, aims to improve properties like heat resistance and processability for use in advanced electronics and aerospace. acs.org The integration of bulky groups like those from this compound could be a strategy to fine-tune these characteristics.
In electronics and energy , organosilanes are foundational to the development of next-generation technologies. Organic semiconductors are being intensely studied for applications in flexible electronics, solar cells, and data storage. cuni.cz The precise molecular structure is key to performance. Derivatives of this compound could serve as building blocks for novel semiconducting polymers or as interface layers in organic photovoltaic (OPV) devices, where their bulky nature could help control morphology and prevent unwanted crystallization, potentially improving device efficiency and lifetime. cuni.cz In photoelectrocatalysis, silane-functionalized surfaces on materials like graphene oxide/TiO₂ hybrids can enhance performance for applications such as fuel cells or environmental remediation. researchgate.net The hydrophobic and sterically crowded nature of this compound derivatives could be used to create highly stable and selective catalyst supports.
In biomedical applications , the biocompatibility and tunable nature of silicon-based compounds offer significant potential. Silanols, which can be synthesized from hydrosilanes, are considered potentially powerful frameworks for biologically active compounds. researchgate.netresearchgate.net The hydrophobic and bulky nature of a tetraisopropylsilyl group could be used as a protective group in the synthesis of complex organic molecules or to enhance the lipid solubility of a drug, potentially improving its delivery and efficacy.
Table 3: Potential Interdisciplinary Applications of this compound Derivatives
| Field | Potential Application | Role of this compound Structure |
|---|---|---|
| Materials Science | Advanced Polymer Resins acs.org | Provides steric bulk to control polymer chain packing, enhancing thermal stability and modifying mechanical properties. |
| Electronics | Organic Semiconductors cuni.cz | Acts as a building block for materials in flexible displays and sensors; bulky groups can tune electronic properties and morphology. |
| Energy | Organic Photovoltaics (OPVs) cuni.cz | Used as an interface layer to control morphology and improve the stability and efficiency of solar cells. |
| Catalysis | Catalyst Supports researchgate.net | Creates stable, hydrophobic, and sterically defined surfaces for anchoring catalytic nanoparticles, enhancing selectivity. |
| Biomedical | Drug Synthesis & Delivery | Serves as a bulky protecting group or a lipophilic moiety to improve the pharmacological properties of therapeutic agents. |
Q & A
Q. What are the standard methods for synthesizing Tetraisopropylsilane, and how can researchers optimize purity?
Methodological Answer:
- Synthesis Routes : Common methods include alcoholysis of silicon tetrachloride with isopropyl alcohol, catalyzed by bases like pyridine. Alternative routes involve Grignard reagents reacting with silicon precursors .
- Purification : Distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) is critical. Purity (>98%) can be confirmed via gas chromatography (GC) with flame ionization detection (FID), using a DB-5 capillary column .
- Optimization : Monitor reaction stoichiometry (excess isopropyl alcohol) and inert atmosphere (N₂/Ar) to minimize hydrolysis.
Q. How should researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Peaks at δ 1.05–1.15 (isopropyl CH₃) and δ 0.65 (Si-CH).
- ²⁹Si NMR : Single peak near δ 10–12 ppm confirms tetrahedral symmetry .
- FT-IR : Si-C stretching at ~750 cm⁻¹ and Si-O-Si (if hydrolyzed) at ~1050 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 228 [M⁺] with fragments at m/z 171 [M⁺–C₃H₇] .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For bulk handling, add face shields and fume hoods .
- Storage : Store under nitrogen in amber glass bottles at 4°C to prevent moisture ingress.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under varying solvent conditions?
Methodological Answer:
- Experimental Design :
- Test reactivity in polar (e.g., DMF) vs. non-polar (e.g., hexane) solvents.
- Monitor Si-O bond formation via ²⁹Si NMR and kinetic studies.
- Data Triangulation : Compare results with computational models (e.g., DFT calculations) to identify solvent effects on transition states .
- Statistical Validation : Use ANOVA to assess significance of solvent polarity on reaction rates .
Q. What strategies are effective for analyzing thermal stability discrepancies in this compound across literature?
Methodological Answer:
- Controlled Studies : Perform thermogravimetric analysis (TGA) at 5°C/min under N₂. Compare decomposition onset temperatures.
- Error Sources : Identify impurities (e.g., residual chloride) via XPS or elemental analysis.
- Meta-Analysis : Use systematic reviews to correlate decomposition pathways with synthetic methods .
Q. How can computational modeling enhance understanding of this compound’s electronic structure?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d). Analyze LUMO/HOMO energies for nucleophilic/electrophilic sites.
- Validation : Compare calculated NMR shifts with experimental data (mean absolute error < 2 ppm acceptable) .
Q. What methodologies are recommended for detecting trace hydrolysis products in this compound?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 210 nm) to separate silanol byproducts.
- Limit of Detection (LOD) : Achieve 0.1 ppm sensitivity via derivatization with trimethylsilyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
